molecular formula C11H7ClN2O4 B181513 N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide CAS No. 67764-28-7

N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B181513
CAS No.: 67764-28-7
M. Wt: 266.64 g/mol
InChI Key: KZZRNKLESVOZGL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide, also known as Furazolidone, is a synthetic antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and is still used today in some parts of the world to treat various bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide is not fully understood. It is believed to inhibit bacterial and protozoal growth by interfering with their DNA synthesis. It may also disrupt the function of certain enzymes involved in energy production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in energy production, such as succinate dehydrogenase and NADH dehydrogenase. It has also been shown to interfere with the function of certain transport proteins in bacterial and protozoal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide in lab experiments is its broad-spectrum antibacterial and antiprotozoal activity. It is effective against a wide range of bacteria and protozoa, making it a useful tool for studying these organisms. However, it also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new derivatives with improved antibacterial and antiprotozoal activity. Another area of interest is the study of its mechanism of action, which could lead to the development of new drugs with similar activity. Finally, there is interest in exploring the potential of this compound as a treatment for other diseases, such as cancer and inflammatory disorders.
Conclusion:
This compound is a synthetic antibacterial and antiprotozoal agent that has been extensively studied for its broad-spectrum activity. Its mechanism of action is not fully understood, but it is believed to interfere with DNA synthesis and energy production. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 3-chloroaniline with furfural in the presence of concentrated sulfuric acid. The resulting product is then reacted with nitric acid to form the final compound. The yield of this reaction is typically around 50%.

Scientific Research Applications

N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Salmonella, Escherichia coli, and Staphylococcus aureus. It has also been shown to be effective against protozoal infections such as Giardia lamblia and Trichomonas vaginalis.

Properties

67764-28-7

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H7ClN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15)

InChI Key

KZZRNKLESVOZGL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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